molecular formula C14H14N4O4 B14714040 4,4'-Ethane-1,2-diylbis(3-nitroaniline) CAS No. 13269-05-1

4,4'-Ethane-1,2-diylbis(3-nitroaniline)

Cat. No.: B14714040
CAS No.: 13269-05-1
M. Wt: 302.29 g/mol
InChI Key: YKBQRKDXOKJDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Ethane-1,2-diylbis(3-nitroaniline): is an organic compound with the molecular formula C14H14N4O4. It consists of two 3-nitroaniline groups connected by an ethane-1,2-diyl linker. This compound is characterized by its aromatic rings, nitro groups, and primary amine groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) typically involves the reaction of 3-nitroaniline with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro groups can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) is unique due to its combination of nitro and amine groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various functionalized compounds and materials .

Properties

CAS No.

13269-05-1

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

4-[2-(4-amino-2-nitrophenyl)ethyl]-3-nitroaniline

InChI

InChI=1S/C14H14N4O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2,15-16H2

InChI Key

YKBQRKDXOKJDTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])CCC2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.